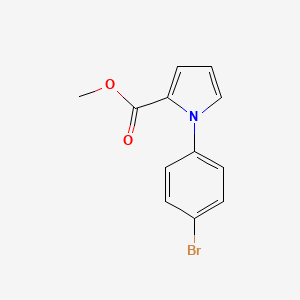

甲基-1-(4-溴苯基)-1H-吡咯-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, also known as MBPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various scientific research fields. MBPC is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is composed of a bromophenyl group, a methyl group, and a carboxylate group. MBPC has been studied for its ability to act as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a potential therapeutic agent for various diseases.

科学研究应用

抑制乙醇酸氧化酶

1-(4-溴苯基)-1H-吡咯-2-羧酸甲酯衍生物已被研究为乙醇酸氧化酶 (GAO) 的抑制剂。具体来说,具有大的亲脂性 4-取代基的化合物已被证明是猪肝 GAO 体外强有力的竞争性抑制剂。在大鼠肝脏灌注研究中,这些化合物表现出对乙醇酸转化为草酸盐的浓度依赖性抑制。一种特定的衍生物 4-(4'-溴[1,1'-联苯]-4-基) 被观察到在 58 天内显著降低乙二醇喂养大鼠的尿液草酸盐水平 (Rooney 等人,1983).

新型化合物的合成

3-酰基-1-[邻溴苯基(苯基)亚甲基氨基]-4,5-二氧代-4,5-二氢-1H-吡咯-2-羧酸甲酯的热脱羰基导致了新型化合物(如 3-酰基-9-羟基-9-苯基-9H-吡唑并[3,2-b][1,3]苯并恶嗪-2-羧酸甲酯)的合成。这些化合物的结构通过 X 射线晶体学得到证实,并且已经通过从头算和 DFT 计算研究了它们的合成机制 (Lisowskaya 等人,2006).钯催化的直接多芳基化

1-甲基吡咯和 1-苯基吡咯(包括 1-(4-溴苯基)-1H-吡咯-2-羧酸甲酯的衍生物)的钯催化的直接多芳基化是有效的。该过程已被用于 2,5-二芳基吡咯的选择性形成和非对称取代的 2,5-二芳基吡咯的合成,以及 1-甲基吡咯的四芳基化 (Zhao 等人,2013).

吡咯的溴化

1-(4-溴苯基)-1H-吡咯-2-羧酸甲酯衍生物已用于溴过氧化物酶催化的氧化中,用于吡咯的溴化。该技术已被用于在仿生条件下制备海洋天然产物,例如 4,5-二溴吡咯-2-羧酸甲酯和 4,5-二溴吡咯-2-甲酰胺 (Wischang & Hartung,2011).

铃木型 C-C 偶联催化剂

源自 1-(4-溴苯基)-1H-吡咯-2-羧酸甲酯的双(恶唑啉基)吡咯已被用作单阴离子三齿配体来合成用于铃木型 C-C 偶联的高活性钯催化剂。这证明了其在促进复杂有机合成反应中的潜力 (Mazet & Gade,2001).

作用机制

Biochemical Pathways

It’s worth noting that bromophenyl compounds have been involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could potentially hint at some of the biochemical pathways this compound might affect.

属性

IUPAC Name |

methyl 1-(4-bromophenyl)pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNWOBVWWUIVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2821608.png)

![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2821612.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821622.png)

![3-Chloro-5-methoxy-N-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2821623.png)

![(E)-methyl 2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2821630.png)